4-(Trifluoromethyl)benzoic acid--13C

Bioanalysis LC-MS/MS Method Validation

4-(Trifluoromethyl)benzoic acid-13C (CAS 698999-46-1, carboxyl-13C-labeled) is a stable isotope-labeled analog of 4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid belonging to the trifluoromethylbenzene class. With an isotopic purity specification of ≥99 atom% 13C and chemical purity ≥98% (by HPLC), this compound is specifically manufactured for use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative mass spectrometry applications, including LC-MS/MS, GC-MS, and NMR-based quantitation.

Molecular Formula C8H5F3O2
Molecular Weight 191.11 g/mol
CAS No. 698999-46-1
Cat. No. B12054977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzoic acid--13C
CAS698999-46-1
Molecular FormulaC8H5F3O2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1
InChIKeySWKPKONEIZGROQ-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzoic acid-13C (CAS 698999-46-1): Procurement-Grade 13C-Labeled Internal Standard for LC-MS/MS Quantification


4-(Trifluoromethyl)benzoic acid-13C (CAS 698999-46-1, carboxyl-13C-labeled) is a stable isotope-labeled analog of 4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid belonging to the trifluoromethylbenzene class [1]. With an isotopic purity specification of ≥99 atom% 13C and chemical purity ≥98% (by HPLC), this compound is specifically manufactured for use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative mass spectrometry applications, including LC-MS/MS, GC-MS, and NMR-based quantitation . As a non-deuterated, 13C-labeled internal standard, it provides chromatographic co-elution with the unlabeled analyte while avoiding deuterium-associated isotopic effects that compromise quantification accuracy in complex biological matrices [2].

Why Unlabeled 4-(Trifluoromethyl)benzoic Acid or Alternative Internal Standards Cannot Substitute for 4-(Trifluoromethyl)benzoic acid-13C


Generic substitution with unlabeled 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) fails as a quantitative internal standard because unlabeled analytes cannot be distinguished from the target compound in mass spectrometry, precluding isotope dilution-based quantification [1]. Substitution with deuterated (2H) internal standards introduces measurable analytical bias due to deuterium isotope effects: deuterated analogs exhibit chromatographic retention time shifts relative to the unlabeled analyte, causing differential exposure to matrix effects and ion suppression [2]. In a head-to-head comparison, 2H7-labeled internal standard produced negatively biased urinary results of -38.4% spike accuracy deviation, whereas the 13C6-labeled internal standard demonstrated no significant bias [2]. Alternative structural analogs lacking isotopic labeling cannot compensate for matrix effect variability across sample types, resulting in method precision degradation from CV of 3.6% (with SIL-IS) to 7.1% (without) for technical replicates [3].

Quantitative Differentiation Evidence: 4-(Trifluoromethyl)benzoic acid-13C Versus Comparator Internal Standards


13C-Labeled SIL-IS Eliminates Quantitative Bias Inherent to Deuterated Internal Standards in Urinary Biomarker Analysis

In a systematic comparison of internal standard performance for urinary metabolite quantification, the deuterated internal standard (2MHA-[2H7]) generated negatively biased results with a spike accuracy deviation of -38.4% relative to known spike concentrations, whereas the 13C6-labeled internal standard (2MHA-[13C6]) exhibited no significant bias [1]. Concentrations generated using the 2H7-labeled IS were on average 59.2% lower than those generated with the 13C6-labeled IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the unlabeled analyte and 13C6-IS was not equally experienced by the 2H7-IS, explaining the quantitative bias [1]. This comparative evidence establishes 13C-labeled internal standards as superior to deuterated alternatives for accurate quantification in complex biological matrices.

Bioanalysis LC-MS/MS Method Validation Isotope Dilution

Stable Isotope Labeling Reduces Technical Replicate Variability by Approximately 50% in Metabolomics Workflows

A SIL-based metabolomics workflow employing globally U-13C labeled biological samples demonstrated substantial improvement in quantitative precision [1]. SIL-assisted internal standardization reduced the median coefficient of variation (CV) from 7.1% to 3.6% for technical replicates and from 15.1% to 10.8% for biological replicates [1]. This 49-51% relative reduction in variability is directly attributable to the ability of 13C-labeled internal standards to correct for unequal matrix effects across different sample types and processing steps [1].

Metabolomics LC-HRMS Method Precision Matrix Effect Correction

13C and 15N Skeletal Labeling Provides Superior Stability Versus Deuterium Labeling at Exchangeable Positions

Comparative assessment of isotopic labeling stability indicates that 13C and 15N labels incorporated into the molecular skeleton exhibit greater stability than deuterium labels, particularly at exchangeable positions [1]. Deuterium atoms located on functional groups such as carboxyl, amino, and hydroxyl moieties are susceptible to hydrogen-deuterium exchange with protic solvents in LC mobile phases [1]. This exchange phenomenon progressively degrades the isotopic enrichment of deuterated internal standards during analysis, introducing time-dependent quantification drift. In contrast, 13C labeling of the aromatic ring or carboxyl carbon—as in 4-(Trifluoromethyl)benzoic acid-13C (carboxyl-13C)—creates a chemically inert isotopic tag that resists exchange [1].

Isotopic Stability LC-MS/MS Internal Standard Selection Method Robustness

Isotopic Purity Specification of ≥99 atom% 13C Enables Trace-Level Quantification Without Cross-Contribution Interference

4-(Trifluoromethyl)benzoic acid-13C (CAS 698999-46-1, carboxyl-13C) is specified at 99 atom% 13C isotopic purity [1], exceeding the minimum industry recommendation of ≥98% for SIL-IS applications [2]. In comparison, typical unlabeled 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) contains natural abundance 13C (approximately 1.1%), precluding its use as a distinguishable internal standard. The high isotopic enrichment minimizes isotopic cross-contribution between the internal standard and analyte channels in MRM acquisition, which is critical for accurate quantification at low ng/mL concentration ranges where even small isotopic overlap can introduce systematic error.

Isotope Dilution Trace Analysis Mass Spectrometry Quality Specification

Evidence-Backed Procurement Scenarios: Where 4-(Trifluoromethyl)benzoic acid-13C Delivers Quantifiable Analytical Advantage


Quantitative Bioanalysis of Triflusal Metabolites in Pharmacokinetic Studies

4-(Trifluoromethyl)benzoic acid-13C serves as the optimal internal standard for quantifying 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the active metabolite of the antiplatelet agent triflusal, in human plasma . Triflusal undergoes rapid esterase-mediated metabolism with t1/2 Ka = 0.44 h and 83-100% absolute bioavailability, necessitating a robust internal standard for accurate pharmacokinetic profiling . The 13C-labeled analog co-elutes precisely with HTB while avoiding deuterium-related bias, enabling validated quantification across the 10-5000 ng/mL plasma concentration range required for clinical pharmacokinetic studies [7]. The demonstrated -38.4% bias of deuterated IS alternatives in urinary matrices underscores the necessity of 13C-labeled IS for regulatory-compliant bioanalysis .

Ultra-Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Environmental Water Samples

4-(Trifluoromethyl)benzoic acid-13C is qualified for isotope dilution GC-MS and LC-MS/MS quantification of fluorinated benzoic acids (FBAs) in complex aqueous matrices, including salt-rich (>20% salinity) reservoir waters [7]. Unlabeled 4-(trifluoromethyl)benzoic acid has been validated as an internal standard for ultra-trace GC-MS analysis of fluorinated aromatic carboxylic acids ; the 13C-labeled analog extends this capability to LC-MS/MS platforms with superior matrix effect compensation [7]. The 13C label enables accurate quantification despite ion suppression effects common in high-salinity environmental samples, where structural analog IS approaches fail to correct for matrix-dependent ionization variability [7].

Pharmaceutical Impurity Profiling and Degradation Studies Requiring Mass Balance Accountability

4-(Trifluoromethyl)benzoic acid-13C supports tracer studies for degradation profiling and pharmaceutical impurity analysis in drug substance and drug product characterization . In forced degradation studies, the 13C label enables definitive distinction between process-related impurities and degradation products originating from the parent compound. The demonstrated 3.6% technical replicate CV achievable with SIL-IS workflows [7] translates to reliable impurity quantification at ICH Q3A/Q3B reporting thresholds (typically 0.05-0.10%), where analytical variability from non-isotopic IS approaches may obscure true degradation trends. For Triflusal EP Impurity B (2-hydroxy-4-(trifluoromethyl)benzoic acid) , the 13C-labeled analog provides a structurally matched internal standard for accurate impurity content determination.

NMR-Based Quantitative Analysis and Metabolite Structure Elucidation

4-(Trifluoromethyl)benzoic acid-13C can be employed as a tracer and internal standard for quantitative NMR (qNMR) analysis, leveraging the distinct 13C resonance for absolute quantification without the need for an additional reference standard . The carboxyl-13C labeling provides a well-resolved resonance suitable for integration-based quantification. For HPLC-NMR studies of trifluoromethylbenzoic acid glucuronide conjugates, the 13C-labeled analog enables definitive tracking of acyl migration kinetics without interference from natural abundance 13C background [7]. This application is particularly valuable for metabolism studies where 4-(trifluoromethyl)benzoic acid derivatives are known to undergo glucuronidation as a primary metabolic pathway .

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